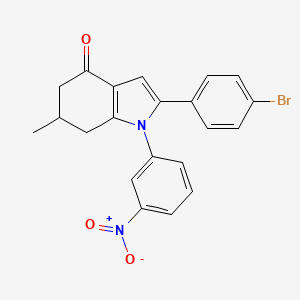

2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one

Description

This compound belongs to the trihydroindol-4-one class, characterized by a bicyclic framework with substituents that modulate its electronic and steric properties. The structure includes:

- 2-position: A 4-bromophenyl group, contributing halogenated aromatic character.

- 1-position: A 3-nitrophenyl group, introducing strong electron-withdrawing effects.

- 6-position: A methyl group, enhancing steric bulk and hydrophobicity.

The molecular formula is C₂₂H₁₈BrN₂O₃ (estimated molecular weight: ~477.3 g/mol). Its synthesis likely involves multi-step functionalization, including nitration and Suzuki coupling. Crystallographic refinement tools like SHELXL and visualization via ORTEP are critical for structural validation .

Properties

IUPAC Name |

2-(4-bromophenyl)-6-methyl-1-(3-nitrophenyl)-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN2O3/c1-13-9-20-18(21(25)10-13)12-19(14-5-7-15(22)8-6-14)23(20)16-3-2-4-17(11-16)24(26)27/h2-8,11-13H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYCNUXYYDFBSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(N2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Br)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Nitration: The nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

Cyclization: The formation of the trihydroindole core through cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The methyl group can be replaced with other alkyl or aryl groups through Friedel-Crafts alkylation or acylation reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Aluminum chloride, ferric chloride.

Major Products Formed

Amino derivatives: Formed through the reduction of the nitro group.

Substituted derivatives: Formed through nucleophilic substitution of the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential biological activities:

-

Anticancer Properties :

- Studies have shown that 2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one can inhibit cell proliferation in various cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes or modulation of signal transduction pathways associated with cancer progression .

-

Biological Studies :

- The compound serves as a probe to study the interactions between indole derivatives and biological targets. This includes examining how these compounds can affect cellular processes and identifying potential therapeutic targets.

- Chemical Biology :

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

- Nitration : The introduction of the nitro group onto the phenyl ring.

- Cyclization : Formation of the trihydroindole core through cyclization reactions using strong acids or bases as catalysts.

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for further modifications that enhance its biological activity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The results indicated that these compounds could be developed into effective anticancer agents due to their ability to induce apoptosis in malignant cells .

Case Study 2: Molecular Probes

Research conducted on modified versions of this compound highlighted its effectiveness as a molecular probe for tracking cellular responses to various stimuli. These studies utilized fluorescence imaging techniques to visualize the interactions at a cellular level, providing insights into cellular mechanisms that could lead to new therapeutic strategies .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cell surface receptors and modulating signal transduction pathways.

DNA Intercalation: Inserting itself between DNA base pairs and disrupting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

a) 1-(3,4-Dichlorophenyl) Analogue (CAS: 1024141-55-6)

- Structure : Replaces 3-nitrophenyl with 3,4-dichlorophenyl.

- Impact: Electron Effects: Chlorine is less electron-withdrawing than nitro, reducing polarization of the aromatic ring. Lipophilicity: Increased logP due to two Cl atoms, enhancing membrane permeability. Molecular Weight: ~456.7 g/mol (C₂₂H₁₇BrCl₂NO).

b) 1-(4-Chlorophenyl)-6,6-Dimethyl Analogue (CAS: 902469-90-3)

- Structure : 4-chlorophenyl at 1-position; 6,6-dimethyl instead of 6-methyl.

- Impact: Steric Hindrance: Dimethyl group at 6-position reduces conformational flexibility. Crystallinity: Enhanced packing efficiency due to symmetry, as inferred from hydrogen-bonding analysis . Molecular Weight: ~428.75 g/mol (C₂₂H₁₉BrClNO).

Substituent Variations at the 2- and 6-Positions

a) 2-(4-Bromophenyl)-1-(Pyridylthio) Derivative (CAS: 1274892-52-2)

- Structure : 1-position substituted with a pyridylthio group containing CF₃ and Cl.

- Impact: Reactivity: Sulfur enables metal coordination; CF₃ increases metabolic stability. Molecular Weight: ~601.8 g/mol (C₂₉H₂₀BrClF₃N₂OS). Applications: Potential kinase inhibition due to pyridylthio motif.

b) 1-Indan-5-YL-6-Phenyl Analogue (CAS: 1023510-74-8)

- Structure : 1-position indan group; 6-phenyl instead of methyl.

- Impact: Planarity: Indan’s fused rings may enhance π-π stacking in crystal lattices. Solubility: Lower aqueous solubility (logP ~6.5) due to bulky substituents. Molecular Weight: 482.41 g/mol (C₂₉H₂₄BrNO).

Physicochemical and Functional Comparisons

Biological Activity

2-(4-Bromophenyl)-6-methyl-1-(3-nitrophenyl)-5,6,7-trihydroindol-4-one is an indole derivative that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by bromine, methyl, and nitro functional groups attached to a trihydroindole core. Research indicates its promising applications in drug development, particularly as an anticancer agent.

- IUPAC Name : this compound

- Molecular Formula : C21H17BrN2O3

- CAS Number : 1023496-59-4

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound binds to the active sites of certain enzymes, inhibiting their activity.

- Receptor Modulation : It interacts with cell surface receptors, influencing signal transduction pathways.

- DNA Intercalation : The compound can insert itself between DNA base pairs, disrupting replication and transcription processes.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-453 (breast cancer), and MCF-10A (non-cancerous).

- Mechanism : Induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Compounds containing nitro groups are known for their antimicrobial properties. The nitro moiety in this compound contributes to its ability to induce redox reactions within microbial cells, leading to cell death. This suggests potential applications in treating infections caused by resistant bacteria .

Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of this compound against various breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability with significant induction of apoptosis. The study utilized molecular docking techniques to predict binding interactions with estrogen receptors, enhancing understanding of its mechanism .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of the nitro derivatives related to this compound. It was found that these derivatives could effectively inhibit the growth of several pathogenic bacteria, suggesting a broader application in infectious disease treatment .

Data Summary

| Biological Activity | Effect | Cell Line/Organism | Mechanism |

|---|---|---|---|

| Anticancer | Cytotoxicity | MCF-7, MDA-MB-453 | Induction of apoptosis |

| Antimicrobial | Inhibition of growth | Various bacteria | Redox reaction leading to cell death |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.